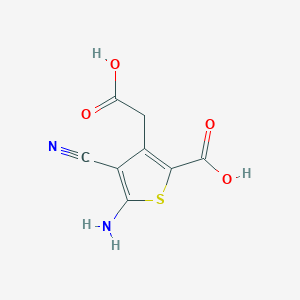

5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid

Description

Significance of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by cyclic structures containing at least one atom other than carbon within the ring. longdom.org This class of molecules is the largest and most varied in organic chemistry. derpharmachemica.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical and electronic properties that distinguish them from their carbocyclic counterparts. derpharmachemica.com This structural feature is fundamental to their widespread importance across various scientific disciplines.

In nature, heterocyclic frameworks form the core of numerous essential biological molecules, including the nucleic acids DNA and RNA, hemoglobin, chlorophyll, and a vast array of vitamins and alkaloids like morphine and penicillin. derpharmachemica.comijpsr.com In the realm of medicinal chemistry, heterocyclic scaffolds are of paramount importance; a significant percentage of all pharmaceuticals contain at least one heterocyclic ring. ijnrd.org Their diverse structures allow for precise three-dimensional arrangements of functional groups, enabling targeted interactions with biological macromolecules. nih.gov Beyond medicine, these compounds are integral to materials science, serving as building blocks for organic light-emitting diodes (OLEDs), organic semiconductors, and functional polymers. nih.gov They also find extensive use as agrochemicals, sanitizers, corrosion inhibitors, and versatile intermediates in the synthesis of other organic compounds. ijpsr.com

Thiophene (B33073) Derivatives as Versatile Building Blocks

Among the vast family of heterocycles, thiophene, a five-membered aromatic ring containing a single sulfur atom, holds a privileged position. nih.govresearchgate.net The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgcognizancejournal.com The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, and the ring itself serves as a bioisosteric replacement for other functionalities, such as a benzene (B151609) ring, which can be a valuable strategy in drug design. nih.govcognizancejournal.com

The utility of thiophene derivatives extends far beyond pharmaceuticals. They are crucial building blocks for the development of advanced functional materials. mdpi.com The planar structure and electron-rich nature of the thiophene ring facilitate strong π-π stacking interactions, which are essential for efficient charge transport in organic electronic devices. researchgate.net Consequently, thiophene-based molecules are extensively used in the creation of organic field-effect transistors (OFETs), organic solar cells, and OLEDs. nih.govmdpi.com The ability to readily functionalize the thiophene ring allows chemists to fine-tune the electronic and optical properties of these materials for specific applications. rsc.org

Overview of Polysubstituted Thiophenes: Synthesis and Reactivity

The synthesis of polysubstituted thiophenes is a field of intense research, as the precise placement of various functional groups on the thiophene core dictates the final properties of the molecule. acs.org Synthetic strategies can be broadly categorized into the functionalization of a pre-existing thiophene ring or the construction of the ring from acyclic precursors. acs.orgnih.gov

One of the most powerful and versatile methods for constructing highly functionalized 2-aminothiophenes is the Gewald reaction . tandfonline.com First reported by Karl Gewald in 1961, this multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124). wikipedia.orgresearchgate.netarkat-usa.org The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur, cyclizes, and tautomerizes to yield the polysubstituted 2-aminothiophene product. wikipedia.orgarkat-usa.org The mild reaction conditions and the availability of diverse starting materials have made the Gewald reaction a prominent method in organic synthesis. arkat-usa.org

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Knoevenagel Condensation | Ketone/Aldehyde + α-Cyanoester | α,β-Unsaturated Nitrile (Stable Intermediate) |

| 2 | Sulfur Addition | α,β-Unsaturated Nitrile + Elemental Sulfur | Sulfur Adduct Intermediate |

| 3 | Cyclization & Tautomerization | Sulfur Adduct Intermediate | Polysubstituted 2-Aminothiophene (Final Product) |

Beyond the Gewald reaction, numerous other methods have been developed to access polysubstituted thiophenes. These include transition metal-catalyzed cyclizations of functionalized alkynes, tandem thio-Michael addition/oxidative annulation reactions, and samarium diiodide-promoted coupling reactions. acs.orgnih.govnih.gov The reactivity of these substituted thiophenes is rich, serving as platforms for further elaboration into more complex systems, such as fused heterocycles like thieno[2,3-d]pyrimidines or as monomers for polymerization into conjugated materials. arkat-usa.org

Contextualization of 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid within Contemporary Chemical Synthesis and Theoretical Studies

The compound This compound is a highly functionalized thiophene derivative that serves as a critical intermediate in the pharmaceutical industry. pharmaffiliates.com Its importance lies not as an end-product itself, but as a direct precursor to the synthesis of Ranelic acid. google.comquinoline-thiophene.com Ranelic acid and its bivalent salts, most notably Strontium Ranelate, are significant in pharmaceutical applications. google.com

The synthesis of the core thiophene structure of this molecule is achieved through an industrial-scale process that exemplifies a variation of the Gewald reaction. google.com Specifically, the methyl diester of the target compound, Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate , is produced in high yield and purity. google.com This process involves the reaction of dimethyl 3-oxoglutarate and malononitrile (B47326) in the presence of a base (morpholine) and elemental sulfur. google.com This reaction builds the polysubstituted aminothiophene ring in a single, efficient step. google.com

The resulting diester is a key intermediate that is further chemically modified to produce Ranelic acid. google.com The presence of multiple reactive functional groups—the amino, cyano, and two carboxylic acid moieties (one directly on the ring and one as an acetic acid substituent)—provides numerous handles for subsequent synthetic transformations. quinoline-thiophene.com The cyano group, in particular, is noted for its high reactivity. quinoline-thiophene.com The strategic synthesis of this specific polysubstituted thiophene highlights the power of foundational reactions like the Gewald synthesis to construct complex and valuable molecules for the pharmaceutical industry. google.com

| Starting Materials | Reagents | Product | Yield | Purity |

|---|---|---|---|---|

| Dimethyl 3-oxoglutarate | Sulphur | Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate | >77% | >97% |

| Malononitrile | Morpholine (Base) | |||

| Methanol (B129727) (Solvent) |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4S/c9-2-4-3(1-5(11)12)6(8(13)14)15-7(4)10/h1,10H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPBNTMMZCNVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=C1C#N)N)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 Carboxy 4 Cyano 3 Thiopheneacetic Acid and Its Precursors

Retrosynthetic Analysis of the 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid Scaffold

A retrosynthetic analysis of this compound suggests that the most efficient disconnection approach breaks the thiophene (B33073) ring itself. The structure, featuring an amino group at C-5 and a cyano group at C-4, strongly points towards a multi-component synthesis strategy, such as the Gewald reaction. This disconnection simplifies the complex molecule into more readily available starting materials.

The key bond cleavages are those formed during the ring annulation. This leads to three primary precursor components:

A sulfur donor, typically elemental sulfur.

A molecule containing an active methylene (B1212753) group adjacent to a nitrile, which will form the C-4 (cyano) and C-5 (amino) positions. Malononitrile (B47326) is a prime candidate for this role.

A carbonyl compound that provides the C-2 and C-3 backbone, including the attached carboxylic acid and acetic acid functional groups. A suitable precursor for this is a dialkyl ester of 3-oxoglutaric acid (also known as acetonedicarboxylic acid), which contains the required carbon framework to form the C-2 carboxylate and the C-3 acetic acid side chain.

This analysis identifies a convergent one-pot synthesis as a highly plausible and atom-economical route to the target scaffold.

Direct and Stepwise Synthetic Routes to the Thiophene Core

The formation of the thiophene ring is the cornerstone of the synthesis. Both multi-component reactions and catalytic cyclizations offer pathways to the core structure, with the former being particularly well-suited for this specific substitution pattern.

Thiophene Ring Annulation Strategies Utilizing Multi-Component Reactions (e.g., Gewald Reaction Analogues)

The Gewald reaction is a powerful and widely utilized multi-component reaction for the synthesis of 2-aminothiophenes. nih.gov The classical reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base. pharmaguideline.comderpharmachemica.com

For the synthesis of the target compound's scaffold, a variation of the Gewald reaction is employed. A documented industrial process for the synthesis of the corresponding methyl diester, Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, provides a clear example. google.com This process reacts dimethyl 3-oxoglutarate with malononitrile and elemental sulfur in a one-pot synthesis. google.com

The mechanism begins with a Knoevenagel condensation between the ketone (dimethyl 3-oxoglutarate) and the active methylene compound (malononitrile), catalyzed by a base such as morpholine (B109124). derpharmachemica.com The resulting acrylonitrile (B1666552) intermediate is then thiolated at the methylene position by sulfur. derpharmachemica.com Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. arkat-usa.org This one-pot process is highly efficient, achieving good yields and high purity on an industrial scale. google.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Dimethyl 3-oxoglutarate | Malononitrile | Sulfur | Morpholine | Methanol (B129727) | Reflux | Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate | 77% | google.com |

Catalytic Approaches for Thiophene Core Formation (e.g., Metal-Catalyzed Cyclizations)

While multi-component reactions are ideal for the target molecule, general catalytic methods for thiophene core formation are also well-established in organic synthesis. These routes typically build the thiophene ring from simpler, pre-functionalized acyclic precursors.

Metal-catalyzed heterocyclization of functionalized alkynes is a powerful methodology. For instance, palladium-catalyzed cyclization of 1-mercapto-3-yn-2-ols can produce substituted thiophenes. nih.gov The mechanism generally involves the electrophilic activation of the alkyne's triple bond by the metal catalyst, followed by an intramolecular nucleophilic attack by the sulfur atom. nih.gov

Other industrial-scale catalytic processes include the vapor-phase reaction of a C-4 source, such as butanol, with a sulfur source like carbon disulfide over an oxide catalyst at high temperatures (500–550 °C). wikipedia.org The reaction of furan (B31954) with hydrogen sulfide (B99878) over an alumina (B75360) catalyst also yields thiophene. researchgate.net These methods are effective for producing the basic thiophene ring or simple alkylated thiophenes but are less suited for creating complex, multi-substituted thiophenes in a single step compared to the Gewald reaction. wikipedia.orgresearchgate.net

Introduction and Functionalization of Substituents on the Thiophene Ring

The strategic introduction of the amino, carboxyl, and acetic acid groups is critical. For this specific target, the functional groups are largely incorporated from the start via the choice of precursors in a multi-component reaction. However, methods for the direct functionalization of a pre-existing thiophene ring are also available.

Amination Strategies at C-5 Position

The most direct and atom-economical method for introducing the amino group at the C-5 position (or C-2 in standard 2-aminothiophene nomenclature) is through the Gewald reaction itself. nih.govderpharmachemica.com In this synthesis, the nitrogen atom from the nitrile-containing reactant (e.g., malononitrile) is directly incorporated into the final product as the C-5 amino group. google.com This approach avoids the need for separate amination steps on a pre-formed thiophene ring.

Carboxylation and Esterification at C-2 Position

Similar to the amino group, the C-2 carboxyl group is most efficiently introduced by using a starting material that already contains this functionality. In the industrial synthesis of the target scaffold, the dimethyl 3-oxoglutarate precursor provides both the C-2 methoxycarbonyl group and the C-3 carboxymethyl side chain. google.com Subsequent hydrolysis of the resulting diester would yield the final diacid product, this compound.

Alternatively, direct carboxylation of a C-H bond at the highly reactive C-2 or C-5 positions of a thiophene ring can be achieved. pharmaguideline.com Several methods have been developed for this transformation:

Lewis Acid-Mediated Carboxylation : Thiophenes can be carboxylated directly with carbon dioxide (CO2) using a Lewis acid such as ethylaluminum dichloride (EtAlCl2). The reaction proceeds regioselectively at the 5-position for 2-substituted thiophenes. oup.com

Metal-Catalyzed Carboxylation : Silver(I)-catalyzed C-H carboxylation of thiophene derivatives offers a method under mild conditions. This system often uses a phosphine (B1218219) ligand and a base to facilitate the reaction with CO2. acs.orgresearchgate.net

Base-Mediated Carboxylation : A solvent-free system using a combination of carbonate and carboxylate salts can also achieve direct carboxylation of thiophene with CO2. This method relies on the basic medium to deprotonate the acidic C-H bond, which then attacks CO2. mdpi.com

These direct carboxylation methods provide alternative routes for functionalizing the thiophene ring, although carrying the functional group through the synthesis via the starting material remains the preferred strategy for the target molecule.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Lewis Acid-Mediated | CO₂, EtAlCl₂ | Regioselective for the 5-position in 2-substituted thiophenes. | oup.com |

| Ag(I)-Catalyzed C-H Carboxylation | CO₂, Ag(I) salt, phosphine ligand, base (e.g., LiOt-Bu) | Proceeds under mild reaction conditions. | acs.org |

| Base-Mediated | CO₂, Carbonate and Carboxylate salts (e.g., Cs₂CO₃, Cesium pivalate) | Solvent-free conditions; synergistic effect of base combination. | mdpi.com |

Cyano Group Installation at C-4 Position

The introduction of the cyano group at the C-4 position of the thiophene ring is a critical step, typically accomplished through the versatile Gewald reaction. umich.eduderpharmachemica.com This multicomponent reaction provides a direct and efficient route to polysubstituted 2-aminothiophenes. The synthesis involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. thieme-connect.com

In the context of synthesizing the precursor to this compound, the cyano group originates from a nitrile-containing starting material, most commonly malononitrile (NC-CH₂-CN). google.com The reaction mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base such as morpholine or piperidine. thieme-connect.comgoogle.com This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization lead to the formation of the 2-aminothiophene ring, with the cyano group firmly installed at the C-4 position. thieme-connect.com The choice of reaction conditions, including the base and solvent, can influence the reaction's efficiency. researchgate.netlookchem.com

Acetic Acid Chain Introduction at C-3 Position

The acetic acid moiety at the C-3 position of the thiophene ring is introduced by utilizing a specific carbonyl-containing precursor in the Gewald reaction. A common starting material for this purpose is a 3-oxoglutarate derivative, such as dimethyl 3-oxoglutarate. google.com This β-keto ester possesses the necessary carbon framework that, upon cyclization, becomes the carboxymethyl group (-CH₂-COOH) or its ester equivalent at the C-3 position.

During the Gewald synthesis, the keto group of the 3-oxoglutarate participates in the initial condensation with the active methylene of malononitrile. The ester group at the 3-position of the glutarate derivative is carried through the reaction sequence. After the thiophene ring is formed, this ester group becomes the precursor to the acetic acid side chain. A final hydrolysis step is required to convert the ester (e.g., methyl 3-(methoxycarbonyl)-2-(thiophen-3-yl)propanoate) into the desired carboxylic acid function, yielding the final this compound structure.

Derivatization and Chemical Transformation of this compound

The multiple functional groups present in this compound offer numerous possibilities for further chemical modification and derivatization.

Selective Modification of Carboxyl Groups (e.g., Esterification, Amidation)

The presence of two distinct carboxyl groups—one directly attached to the thiophene ring at C-2 and the other as part of the acetic acid side chain at C-3—allows for selective modification.

Esterification: Selective monoesterification can be achieved by exploiting the different reactivities of the two carboxyl groups or by using specific reagents and conditions. For instance, methods using alumina as a solid support have been shown to selectively esterify one carboxyl group in a dicarboxylic acid, leaving the other free. acs.orgrsc.org Treatment with diazomethane (B1218177) while the dicarboxylic acid is adsorbed on alumina can yield the monoester quantitatively. acs.orgoup.com Other methods involve the use of ion-exchange resins as catalysts or thionyl chloride in methanol, which can selectively esterify a non-conjugated carboxyl group in the presence of a conjugated one. rsc.orgresearchgate.net

| Method | Reagent/Catalyst | Key Feature | Selectivity |

|---|---|---|---|

| Solid-Support Adsorption | Alumina / Diazomethane | One carboxyl group is adsorbed on alumina, leaving the other accessible for reaction. acs.org | High for monoesterification. acs.org |

| Ion-Exchange Catalysis | Acidic Ion-Exchange Resins | The esterification rate of the dicarboxylic acid is much higher than that of the resulting monoester. rsc.org | High yields of monoesters. rsc.org |

| Chemoselective Esterification | Thionyl Chloride / Methanol | Selectively esterifies non-conjugated carboxyl groups over aromatic or conjugated ones. researchgate.net | Good selectivity under mild conditions. researchgate.net |

Amidation: The direct conversion of the carboxylic acids to amides can be challenging due to the basicity of amines, which can deprotonate the acid. libretexts.org However, several methods are available. The use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, allowing it to be attacked by an amine. libretexts.org Alternatively, heterogeneous Lewis acid catalysts such as Niobium(V) oxide (Nb₂O₅) have been employed for the direct synthesis of diamides from dicarboxylic acids and amines, offering the advantage of being tolerant to water produced during the reaction. nih.govacs.orgmdpi.com

Transformations of the Cyano and Amino Functionalities

The cyano and amino groups are versatile handles for further molecular elaboration.

Cyano Group Transformations: The cyano group (C≡N) at the C-4 position can undergo various transformations. It can be hydrolyzed to a carboxamide or further to a carboxylic acid under acidic or basic conditions. Reduction of the cyano group can yield a primary amine (aminomethyl group). The cyano group also activates the thiophene ring, and its strong electron-withdrawing nature facilitates nucleophilic addition reactions at the β-position of the dicyanovinyl system it can form. mdpi.com Furthermore, the cyano group can participate in cyclization reactions to form fused heterocyclic rings. The transformation of a cyano group into other functionalities like thioamides or tetrazoles is also a common synthetic strategy. mdpi.com

Amino Group Transformations: The primary amino group at the C-5 position is nucleophilic and can react with a wide range of electrophiles. researchgate.net It can be acylated to form amides, alkylated, or undergo diazotization to form a diazonium salt. This diazonium intermediate is highly versatile and can be substituted by various nucleophiles (e.g., halogens, hydroxyl, cyano) in Sandmeyer-type reactions. The amino group can also be used as a directing group in electrophilic substitution reactions or participate in condensation reactions with carbonyl compounds to form imines or fused heterocyclic systems like thienopyrimidines. researchgate.net

Homocoupling and Cross-Coupling Reactions of Thiopheneacetic Acids

The thiophene ring is a common structural motif in functional organic materials, and C-C bond-forming cross-coupling reactions are essential for creating more complex π-conjugated systems. rsc.org Thiophene derivatives, including those with acetic acid side chains, can participate in various coupling reactions.

Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings are widely used to functionalize thiophene rings. youtube.comsci-hub.se For these reactions to occur, the thiophene ring typically needs to be halogenated (e.g., brominated or iodinated) to serve as the electrophilic partner. thieme-connect.com The acetic acid and other functional groups might require protection depending on the reaction conditions. Alternatively, the thiophene can be converted into an organometallic nucleophile (e.g., a boronic acid or stannane (B1208499) derivative) for coupling with an aryl or vinyl halide. Thioetherification cross-coupling reactions, for example using nickel catalysis, can also be employed to form C-S bonds. uni-regensburg.de Homocoupling of thiophene units can lead to the formation of bithiophenes and oligothiophenes, which are valuable in materials science.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for its practical application, particularly on an industrial scale. The focus of optimization is often on the key Gewald reaction step.

Key parameters that can be adjusted to enhance yield and purity include the choice of catalyst, solvent, reaction temperature, and reaction time. researchgate.net For instance, a patent for a related diester reported achieving a reproducible yield of at least 77% and a purity greater than 97% on a large scale by carefully controlling these conditions, specifically using morpholine as the catalyst in methanol and maintaining the temperature below 40°C during the initial condensation. google.com

| Parameter | Variation | Effect on Yield/Purity | Reference Example |

|---|---|---|---|

| Catalyst | Piperidine, Morpholine, Triethylamine | The choice of base affects the rate of Knoevenagel condensation and subsequent cyclization. | Morpholine was used for an industrial-scale synthesis of a related diester. google.com |

| Solvent | Ethanol, Methanol, Toluene, Acetonitrile | Solvent polarity can affect the solubility of reactants, especially elemental sulfur, and influence reaction rates. Ethanol is often a good choice. researchgate.net | Methanol was used as the solvent in a large-scale process. google.com |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to side products. Controlling the initial exotherm is important. | The initial reaction temperature was kept below 40°C, followed by reflux. google.com |

| Work-up/Purification | Precipitation, Recrystallization, Chromatography | Proper purification is essential for obtaining a high-purity product. Precipitation by adding water is a common initial purification step. google.com | Cooling and precipitation in solution can be used to achieve high purity (>99%) for thiophenes. google.com |

Post-synthesis purification is also critical. Common methods for purifying substituted thiophenes include recrystallization, precipitation from a suitable solvent system, and column chromatography. acs.org For liquid thiophenes, a method involving precipitation in a solvent below the compound's melting point has been shown to achieve purities greater than 99%. google.com The removal of unreacted starting materials and colored impurities, which can arise from side reactions involving sulfur, is a key goal of the purification process. google.com

Process Development for Industrial-Scale Synthesis

An established industrial process focuses on the synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, a key precursor to the title compound. This process has been developed to ensure high purity and a reproducible yield of at least 77% on an industrial scale, which is crucial given its application in the synthesis of large-tonnage pharmaceutical products. mdpi.com

The synthesis begins with the reaction of dimethyl 3-oxoglutarate and malononitrile in methanol. Morpholine is added as a base while maintaining the temperature below 40°C. Following this, elemental sulfur is introduced, and the mixture is brought to reflux for approximately two hours. The reaction is then quenched by the addition of water, leading to the precipitation of the desired product, methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate. This product is then isolated by filtration, washed, and dried, yielding a product with a chemical purity of 98%. mdpi.com

The following table summarizes the reactants and reagents used in a representative industrial-scale batch for the synthesis of the methyl diester precursor. mdpi.com

| Reactant/Reagent | Quantity | Role |

| Dimethyl 3-oxoglutarate | 400 kg | Starting material |

| Malononitrile | 158 kg | Starting material |

| Methanol | 560 L | Solvent |

| Morpholine | 199.6 kg | Base catalyst |

| Sulfur | 73.6 kg | Reactant |

This industrial process offers a significant improvement over previous methods, which could not achieve yields greater than 70% on a large scale. The optimized conditions, including temperature control and the specific choice of base and solvent, are critical for achieving the high yield and purity required for pharmaceutical applications. mdpi.com

Mechanistic Investigations of Key Synthetic Steps

The synthesis of polysubstituted 2-aminothiophenes, such as this compound, is primarily achieved through the Gewald reaction. wikipedia.org This multicomponent reaction involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org

The reaction mechanism is understood to proceed through a series of key steps: mdpi.comwikipedia.org

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound (in the case of the industrial precursor, dimethyl 3-oxoglutarate) and the active methylene compound (malononitrile). This condensation is catalyzed by a base, typically a secondary amine like morpholine, and results in the formation of a stable α,β-unsaturated nitrile intermediate. mdpi.comwikipedia.org

Sulfur Addition: Elemental sulfur then adds to the intermediate. The precise mechanism of this addition is not fully elucidated but is thought to involve the formation of a sulfur-containing intermediate. wikipedia.org

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization. This is followed by a tautomerization step to yield the final, stable 2-aminothiophene ring structure. wikipedia.org

Advanced Structural Elucidation and Spectroscopic Characterization of the Chemical Compound

Single-Crystal X-ray Diffraction Studies

This powerful analytical technique provides precise measurements of the three-dimensional arrangement of atoms within a crystal. Such a study would be necessary to determine:

Hirshfeld Surface Analysis:A modern computational method to visualize and quantify intermolecular interactions within the crystal.

Without a published crystal structure for 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid, any discussion of these specific structural features would be speculative.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Spectroscopic methods are critical for identifying the functional groups within a molecule and understanding its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy:This technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to the vibrations of its functional groups, such as the amino (-NH2), carboxyl (-COOH), cyano (-C≡N), and thiophene (B33073) ring moieties. A detailed analysis would involve assigning specific absorption bands to these functional groups, but this requires an experimentally obtained spectrum that is not currently available in the literature.

While information exists for similar thiophene derivatives, these data cannot be accurately extrapolated to this compound, as minor changes in chemical structure can lead to significant differences in crystal packing and spectroscopic behavior. The generation of an authoritative and accurate article as requested is contingent upon the future publication of primary research data for this specific compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful technique for examining the vibrational modes of a molecule. For this compound, the FT-Raman spectrum would be expected to show characteristic peaks for its various functional groups. The nitrile group (-C≡N) typically exhibits a strong, sharp band in the 2200-2260 cm⁻¹ region. researchgate.net The aromatic thiophene ring would produce a series of bands corresponding to C-C and C-S stretching, as well as ring breathing modes. The carboxylic acid and acetic acid moieties would show C=O and C-O stretching vibrations, although these are often weaker in Raman than in infrared spectroscopy. The amino group (-NH₂) would have characteristic N-H stretching and bending vibrations.

Correlation of Experimental and Theoretical Vibrational Frequencies

To gain a more profound understanding of the vibrational spectrum, experimental results are often correlated with theoretical calculations. nih.govresearchgate.net Using computational methods like Density Functional Theory (DFT), the vibrational frequencies of this compound can be predicted. researchgate.net This theoretical spectrum can then be compared to the experimental FT-IR and FT-Raman data. This correlation allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule. nih.gov Any discrepancies between the experimental and theoretical values can often be accounted for by the experimental conditions (e.g., solvent effects, intermolecular interactions in the solid state) not fully captured by the theoretical model.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. A full suite of NMR experiments would be necessary to unambiguously determine the structure of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum would provide information on the number and types of protons present in the molecule. The protons of the amino group (-NH₂) would likely appear as a broad singlet. The methylene (B1212753) protons (-CH₂-) of the acetic acid group would also give rise to a singlet, with its chemical shift influenced by the adjacent carboxylic acid and the thiophene ring. The protons of the two carboxylic acid groups (-COOH) would be expected to be highly deshielded and appear as broad singlets at a downfield chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis

The ¹³C-NMR spectrum would reveal the number of unique carbon environments in this compound. Distinct signals would be expected for the carbon atoms of the thiophene ring, the nitrile group (-CN), the methylene group (-CH₂-), and the two carboxylic acid groups (-COOH). The chemical shifts of the thiophene ring carbons would be indicative of the substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, although for this specific molecule with few neighboring protons, its utility might be limited. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduresearchgate.net This would definitively link the methylene protons to their corresponding carbon atom.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and can reveal its potential for fluorescence.

The UV-Visible absorption spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the substituted thiophene ring. The presence of the amino and cyano groups, which can act as electron-donating and electron-withdrawing groups respectively, may lead to intramolecular charge transfer (ICT) characteristics in the electronic structure. nih.gov

Emission (fluorescence) spectroscopy would determine if the molecule emits light after absorbing it. Many aromatic compounds, including some thiophene derivatives, are known to be fluorescent. nih.gov If this compound is fluorescent, its emission spectrum would show a characteristic emission maximum, and its quantum yield could be determined. The fluorescence properties can be sensitive to the molecular environment, such as solvent polarity. researchgate.net

Computational and Theoretical Chemistry Studies of 5 Amino 2 Carboxy 4 Cyano 3 Thiopheneacetic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting a variety of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Global/Local Minima Conformation Analysis

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable or metastable conformation.

For a flexible molecule like 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid, which has rotatable bonds in its acetic acid and carboxy substituents, multiple energy minima may exist. Therefore, a thorough conformational analysis would be necessary to identify the global minimum—the most stable conformation—as well as other low-energy local minima. This would typically involve systematically rotating the flexible dihedral angles and performing geometry optimizations from each starting point. The resulting optimized geometries would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C2-C3 | --- | Bond Angle | C3-C2-C(OOH) | --- |

| Bond Length | C3-C4 | --- | Bond Angle | C2-C3-C(H2COOH) | --- |

| Bond Length | C4-C5 | --- | Bond Angle | C3-C4-CN | --- |

| Bond Length | C5-S1 | --- | Bond Angle | C4-C5-NH2 | --- |

| Bond Length | S1-C2 | --- | Dihedral Angle | C2-C3-C-O(H) | --- |

| Bond Length | C4-CN | --- | Dihedral Angle | C3-C(H2)-C-O(H) | --- |

| Bond Length | C5-NH2 | --- | Dihedral Angle | C(H2)-C-O-H | --- |

| Bond Length | C2-C(OOH) | --- | Dihedral Angle | C2-C(O)-O-H | --- |

| Bond Length | C3-C(H2COOH) | --- | Dihedral Angle | H-N-C5-C4 | --- |

Note: This table is for illustrative purposes only. The cells are intentionally left blank as specific data from a dedicated computational study on this molecule is unavailable.

Electronic Structure and Molecular Orbital Theory

Understanding the electronic structure is fundamental to predicting a molecule's reactivity and properties. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. A small HOMO-LUMO gap generally implies higher reactivity.

Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. This is crucial for understanding intramolecular charge transfer processes, which can be significant in molecules with both electron-donating (amino) and electron-withdrawing (cyano, carboxy) groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Energy Gap (ΔE) | --- |

Note: This table is for illustrative purposes only. The cells are intentionally left blank as specific data from a dedicated computational study on this molecule is unavailable.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. In this compound, this would be particularly useful for understanding the electronic communication between the thiophene (B33073) ring and its various functional groups.

The Electron Localization Function (ELF) provides a visual representation of the electron pair localization in a molecule. ELF diagrams are useful for identifying bonding regions, lone pairs, and the core electrons of atoms. For the title compound, ELF analysis would help to visualize the covalent character of the bonds within the thiophene ring and the attached functional groups, as well as the localization of lone pairs on the nitrogen, oxygen, and sulfur atoms.

Vibrational Frequency Prediction and Potential Energy Distribution (PED) Analysis

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, or torsional vibrations of particular bonds or functional groups. This allows for a detailed interpretation of the experimental vibrational spectra and a deeper understanding of the molecule's dynamics. For this compound, this analysis would help to identify the characteristic vibrational modes associated with the amino, carboxy, cyano, and thiophene acetic acid moieties.

Table 3: Hypothetical Predicted Vibrational Frequencies and PED Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Potential Energy Distribution (PED) Assignment |

| ν(N-H) symmetric stretch | --- | --- |

| ν(N-H) asymmetric stretch | --- | --- |

| ν(C≡N) stretch | --- | --- |

| ν(C=O) stretch (carboxylic acid) | --- | --- |

| ν(C=O) stretch (acetic acid) | --- | --- |

| ν(C-S) stretch (thiophene ring) | --- | --- |

| δ(N-H) scissoring | --- | --- |

Note: This table is for illustrative purposes only. The cells are intentionally left blank as specific data from a dedicated computational study on this molecule is unavailable.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating varying potential values. Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, highlighting electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the carboxyl groups and the nitrogen atom of the cyano group. These sites are rich in electron density and would be the primary targets for electrophiles. The amino group, being an electron-donating group, would also contribute to the negative potential on the thiophene ring, particularly at the ortho and para positions relative to its substitution.

The areas of positive potential (blue) are expected to be located around the hydrogen atoms of the amino and carboxyl groups. These regions, being electron-poor, are susceptible to nucleophilic attack. The MEP analysis thus provides a qualitative prediction of the molecule's reactivity, guiding further investigation into its chemical behavior. In related thiophene derivatives, MEP analysis has been successfully employed to identify and rank the reactivity of different sites within the molecule. researchgate.net

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

Fukui functions provide a more quantitative measure of a molecule's reactivity at specific atomic sites. Derived from conceptual density functional theory (DFT), Fukui functions, denoted as f(r), indicate the change in electron density at a point r when the total number of electrons in the system changes. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can pinpoint the most likely sites for electrophilic and nucleophilic reactions. For nucleophilic attack, the atom with the highest f+(r) value is the most reactive. In a thiophene derivative with various functional groups, the carbon atoms of the thiophene ring and the carbon atom of the cyano group are potential sites. For instance, in a study of other thiophene derivatives, the C4 and C3 atoms were identified as the most reactive for nucleophilic attack. researchgate.net

For electrophilic attack, the atom with the highest f-(r) value is the most susceptible. The nitrogen atom of the amino group and the oxygen atoms of the carboxyl groups are expected to be the primary sites for electrophilic attack due to their high electron density. A recent study on thiophene derivatives identified the N9 and C1 atoms as the most reactive for electrophilic attack. researchgate.net

| Atom/Group | Predicted Reactivity towards Electrophiles (f-) | Predicted Reactivity towards Nucleophiles (f+) |

| Amino Group (N) | High | Low |

| Carboxyl Groups (O) | High | Low |

| Cyano Group (N) | Moderate | Moderate |

| Thiophene Ring (C) | Low | High |

Note: This table represents predicted reactivity based on general principles and findings from similar molecules. Actual values would require specific DFT calculations for this compound.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and strong electron donor-acceptor groups often exhibit significant non-linear optical (NLO) properties. nih.gov These properties are of interest for applications in optoelectronics and photonics. nih.gov this compound possesses the key structural features for NLO activity: a π-conjugated thiophene ring, an electron-donating amino group, and electron-withdrawing cyano and carboxyl groups.

Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. Theoretical studies on similar donor-acceptor substituted thiophene derivatives have shown that the strategic placement of electron-donating and withdrawing groups can significantly enhance the NLO properties. nih.govacs.org

For this compound, the intramolecular charge transfer from the amino group to the cyano and carboxyl groups through the thiophene bridge would be the primary origin of its NLO response. The magnitude of this response would depend on the planarity of the molecule and the efficiency of the charge transfer. Quantum chemical calculations could provide valuable insights into the NLO potential of this compound and guide the design of new materials with enhanced NLO properties.

| NLO Parameter | Significance | Predicted Trend for this compound |

| Polarizability (α) | Measure of the ease of distortion of the electron cloud | Moderate to High |

| First-order Hyperpolarizability (β) | Measure of the second-order NLO response | Potentially Significant |

Note: The predicted trends are qualitative and would need to be quantified through specific computational studies.

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its surrounding solvent environment. Molecular dynamics (MD) simulations are a powerful tool for studying these solvent effects at an atomic level. For this compound, which contains both polar (carboxyl, amino, cyano) and non-polar (thiophene ring) moieties, the choice of solvent is expected to play a crucial role in its conformational preferences.

In a polar solvent like water, the polar functional groups would form hydrogen bonds with the solvent molecules, leading to a more extended conformation. In contrast, in a non-polar solvent, intramolecular hydrogen bonding between the functional groups might be favored, resulting in a more compact structure. MD simulations can be used to explore the conformational landscape of the molecule in different solvents and to quantify the energetic and structural changes associated with solvation. Understanding these solvent effects is critical for predicting the molecule's behavior in various chemical and biological environments. Studies on hyperbranched polythiophenes have demonstrated the importance of considering explicit solvent molecules in simulations to accurately reproduce experimental properties. researchgate.net

Computational Studies of Complexation with Metal Ions (e.g., Strontium) and Other Molecules

The carboxyl and amino groups in this compound make it a potential ligand for metal ions. The interaction of this molecule with metal ions like strontium (Sr²⁺) is of particular interest, given the use of strontium ranelate in the treatment of osteoporosis. Computational methods can be employed to study the complexation of this compound with strontium and other metal ions.

Quantum mechanical calculations can be used to determine the preferred binding sites, coordination geometries, and binding energies of the metal complexes. These studies can help in understanding the nature of the metal-ligand bond and the factors that govern the stability of the complex. The synthesis and crystal structure analysis of various strontium complexes with organic ligands have provided valuable experimental data that can be used to validate and refine computational models. nih.govnih.gov

MMGBSA Calculations for Binding Energy Analysis (Focus on computational methodology)

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used computational technique for estimating the binding free energy of a ligand to a receptor, such as a metal ion. nih.gov This approach combines molecular mechanics energies with a continuum solvent model to provide a balance between accuracy and computational cost. nih.gov

The MM/GBSA calculation involves the following steps:

Molecular Dynamics (MD) Simulation: An MD simulation of the complex (e.g., this compound bound to a strontium ion) in an explicit solvent is performed to generate a representative ensemble of conformations.

Energy Calculations: For a set of snapshots from the MD trajectory, the following energy terms are calculated:

ΔEMM: The change in molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions.

ΔGsolv: The change in solvation free energy, which is composed of a polar component (calculated using the Generalized Born model) and a non-polar component (estimated from the solvent-accessible surface area).

Binding Free Energy: The binding free energy (ΔGbind) is then calculated as the sum of these energy terms.

MM/GBSA calculations can provide valuable insights into the thermodynamics of binding and can be used to compare the binding affinities of different ligands for a particular metal ion. While this method has its limitations, it serves as a powerful tool in computational chemistry for studying molecular recognition phenomena. acs.orgresearchgate.net

Thermochemical Property Calculations

Computational chemistry provides a powerful framework for the theoretical prediction of thermochemical properties of molecules, offering insights that can be complementary to or, in some cases, precede experimental measurements. For the compound this compound, computational methods can be employed to estimate key thermodynamic parameters that govern its stability and reactivity.

Standard Molar Enthalpies of Formation and Combustion (Computational Prediction)

The standard molar enthalpy of formation (ΔfH°) and the standard molar enthalpy of combustion (ΔcH°) are fundamental thermochemical quantities. Computational approaches to predict these values for organic molecules have become increasingly reliable.

Standard Molar Enthalpy of Formation (ΔfH°)

The computational prediction of the standard molar enthalpy of formation typically involves high-level quantum mechanical calculations. ugent.be Methods such as Gaussian-n theories (e.g., G3, G4) and complete basis set (CBS) methods are designed to yield accurate thermochemical data. semanticscholar.org These approaches calculate the total atomization energy of a molecule, which can then be used with the known experimental enthalpies of formation of the constituent atoms in their standard states to determine the molecule's ΔfH°. researchgate.net

Another common approach involves the use of isodesmic reactions. nist.gov In this method, a hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of this reaction computationally and using known experimental ΔfH° values for the other species in the reaction, the enthalpy of formation for the target molecule can be derived with a higher degree of accuracy due to the cancellation of systematic errors in the calculations. nist.gov

Additionally, quantitative structure-property relationship (QSPR) models, often employing machine learning algorithms, can predict ΔfH° based on molecular descriptors calculated from the compound's structure. mdpi.comscispace.comvcovo.com

Standard Molar Enthalpy of Combustion (ΔcH°)

The standard molar enthalpy of combustion can be calculated from the standard molar enthalpy of formation using Hess's Law. The combustion reaction for this compound (C₈H₆N₂O₄S) would be:

C₈H₆N₂O₄S(s) + 8O₂(g) → 8CO₂(g) + 3H₂O(l) + N₂(g) + SO₂(g)

The enthalpy of combustion is calculated as:

ΔcH° = [8ΔfH°(CO₂, g) + 3ΔfH°(H₂O, l) + ΔfH°(N₂, g) + ΔfH°(SO₂, g)] - [ΔfH°(C₈H₆N₂O₄S, s) + 8ΔfH°(O₂, g)]

Since the standard enthalpies of formation for CO₂, H₂O, N₂, and O₂ are well-established experimental values, a computationally predicted ΔfH° for the target molecule allows for a direct calculation of its ΔcH°. nih.govcadence.com Ab-initio computational methods can also be used to directly calculate the enthalpy of the combustion reaction, though this can be computationally intensive. researchgate.net Machine learning models trained on extensive datasets of known combustion enthalpies are also a viable predictive tool. mdpi.com

Disclaimer: The following table contains hypothetical data for illustrative purposes only. No experimental or calculated values for the standard molar enthalpies of formation and combustion of this compound were found in the public domain.

| Thermochemical Property | Predicted Value (kJ/mol) | Computational Method |

| Standard Molar Enthalpy of Formation (ΔfH°) | Hypothetical Value | e.g., G4 Theory |

| Standard Molar Enthalpy of Combustion (ΔcH°) | Hypothetical Value | Calculated via Hess's Law |

Thermodynamic Stabilities of Isomers and Tautomers

This compound can exist in various isomeric and tautomeric forms. For instance, tautomerism can occur involving the amino group and the cyano group (ketenimine formation), as well as prototropic shifts involving the carboxylic acid groups. Computational chemistry is an essential tool for determining the relative thermodynamic stabilities of these different forms. nih.gov

The relative stability of isomers and tautomers is determined by their Gibbs free energy (G). The form with the lowest Gibbs free energy is the most thermodynamically stable under the specified conditions. Computational methods, particularly density functional theory (DFT), are widely used to calculate the electronic energies of different molecular structures. researchgate.net

The process typically involves:

Geometry Optimization: The molecular structure of each isomer or tautomer is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. These calculations confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provide the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and entropy. nih.gov

Energy Calculation: High-accuracy single-point energy calculations may be performed on the optimized geometries using more sophisticated levels of theory or larger basis sets to refine the electronic energy. nih.gov

The Gibbs free energy of each species is then calculated, and their relative stabilities are determined by comparing these values. The solvent effects can also be included in these calculations using continuum solvation models (e.g., PCM, SMD) to provide a more realistic prediction of stabilities in solution. researchgate.net

Disclaimer: The following table contains hypothetical data for illustrative purposes only. A comprehensive computational study of the isomers and tautomers of this compound has not been reported in the public domain.

| Isomer/Tautomer | Relative Gibbs Free Energy (kJ/mol) | Computational Method |

| Canonical Form | 0.0 (Reference) | e.g., B3LYP/6-311+G(d,p) |

| Tautomer A | Hypothetical Value | e.g., B3LYP/6-311+G(d,p) |

| Tautomer B | Hypothetical Value | e.g., B3LYP/6-311+G(d,p) |

| Isomer X | Hypothetical Value | e.g., B3LYP/6-311+G(d,p) |

Applications As Advanced Chemical Building Blocks and in Materials Science

Precursor in Heterocyclic Chemical Synthesis

The strategic placement of reactive functional groups renders 5-amino-2-carboxy-4-cyano-3-thiopheneacetic acid an exceptional starting material for the synthesis of fused heterocyclic systems. The ortho-positioning of the amino and cyano groups is particularly significant, enabling facile cyclocondensation reactions to form pyrimidine (B1678525) rings, thereby creating the thienopyrimidine scaffold.

Synthesis of Novel Thienopyrimidine Derivatives

The 5-amino-4-cyano substitution pattern on the thiophene (B33073) ring is a classic precursor for the synthesis of thieno[3,4-d]pyrimidines. This transformation involves the reaction of the aminonitrile moiety with various reagents that can provide a one-carbon unit to form the fused pyrimidine ring. nih.govnih.gov The reaction proceeds via an initial reaction with the amino group, followed by an intramolecular cyclization involving the cyano group. This approach is a cornerstone in heterocyclic chemistry for accessing the thienopyrimidine core, which is a privileged scaffold in medicinal chemistry. nih.gov

A variety of reagents can be employed for this cyclocondensation, each yielding a different substitution pattern on the newly formed pyrimidine ring. For instance, heating with formamide (B127407) or formic acid can produce thienopyrimidin-4-ones. nih.gov The use of isothiocyanates can lead to the formation of 2-thioxo-thienopyrimidines, which can be further derivatized. nih.govsemanticscholar.org The versatility of this reaction allows for the generation of a diverse library of thienopyrimidine derivatives from a single, highly functionalized thiophene precursor.

Table 1: Potential Cyclocondensation Reactions for Thienopyrimidine Synthesis This table presents hypothetical reaction products based on established synthetic routes for o-aminonitriles.

| Reagent | Reaction Conditions | Resulting Pyrimidine Core |

|---|---|---|

| Formamide (HCONH₂) | Heating | 4-Amino-thieno[3,4-d]pyrimidine |

| Formic Acid (HCOOH) | Heating | Thieno[3,4-d]pyrimidin-4-one |

| Phenyl Isothiocyanate (PhNCS) | Heating in pyridine (B92270) or DMF | 3-Phenyl-2-thioxo-thieno[3,4-d]pyrimidine |

Scaffold for Complex Organic Molecule Construction (e.g., Multi-ring Fused Systems)

Beyond thienopyrimidines, the multiple functional groups of this compound make it an ideal scaffold for constructing more complex, multi-ring fused systems. The thiophene core itself is a robust aromatic system that can serve as the foundation for annulation reactions. nih.govrsc.org Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, can be used to build additional rings onto the thiophene nucleus. clockss.org

The carboxylic acid and acetic acid moieties offer synthetic handles for intramolecular cyclization reactions. For example, these groups could be converted into esters or acid chlorides and reacted with other parts of the molecule or with newly introduced substituents to form additional fused rings. Methodologies like the Fischer indole (B1671886) synthesis have been applied to thiophene precursors to construct fused indole rings, demonstrating the potential to build complex N,S-heteroacenes. nih.gov The combination of the inherent reactivity of the thiophene ring and the versatility of its functional groups allows chemists to design and synthesize novel polycyclic architectures with potential applications in materials science and medicinal chemistry. mdpi.com

Derivatization for Exploring New Chemical Space

Derivatization of this compound allows for a systematic exploration of new chemical space. Each functional group—the amine, the nitrile, and the two carboxylic acids—can be selectively modified to generate a wide array of new compounds with potentially unique properties. pharmaffiliates.com

The carboxylic acid groups can be readily converted into esters, amides, or acid halides. Esterification, for example, is a key step in the synthesis of related compounds like the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid. google.com The amino group can undergo acylation, alkylation, or be used as a nucleophile in condensation reactions. The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an aminomethyl group. These transformations significantly alter the electronic and steric properties of the parent molecule, opening avenues for the development of new functional materials or biologically active agents. acs.org

Table 2: Potential Derivatization Reactions

| Functional Group | Reagent/Reaction Type | Potential Product |

|---|---|---|

| Carboxylic Acids | Methanol (B129727)/Acid Catalyst | Dimethyl Ester Derivative |

| Amino Group | Acetic Anhydride | N-Acetyl Derivative |

| Amino Group | Alkyl Halide/Base | N-Alkyl Derivative |

| Cyano Group | H₂O/Acid or Base | Carboxamide Derivative |

Role in Materials Science and Polymer Chemistry

The structural features of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers and nanoparticles.

Monomer or Intermediate for Functionalized Polythiophenes and Oligothiophenes

Polythiophenes are a well-known class of conducting polymers with applications in electronics, sensors, and energy storage. The properties of these polymers can be tuned by introducing functional groups onto the thiophene monomer. This compound, as a highly functionalized thiophene, is a potential monomer for creating specialty polythiophenes.

Electrochemical polymerization is a common method for synthesizing polythiophenes. acs.org Analogues such as 3-thiopheneacetic acid can be electrochemically polymerized to form a conductive, functionalized polymer coating. mdpi.com The resulting polymer possesses carboxylic acid groups that can serve as binding sites for other molecules, a feature highly desirable for applications like biosensors. mdpi.com It is plausible that this compound could undergo similar polymerization, likely through oxidative coupling at the 5-position, to yield a polymer chain decorated with multiple functional groups. Such "hairy-rod" conjugated polymers, with flexible side chains attached to a rigid backbone, can exhibit unique self-assembly and material properties. nih.gov The presence of carboxyl, cyano, and amino groups on the polymer backbone would provide ample opportunities for post-polymerization modification, enabling the fine-tuning of the material's properties for specific applications. quinoline-thiophene.com

Application in Nanoparticle Synthesis and Stabilization

Functionalized thiophene derivatives are increasingly being used in nanotechnology, for both the synthesis and stabilization of nanoparticles and as components of nanoparticle-based delivery systems. nih.govnih.gov The carboxylic acid groups present in this compound can act as effective capping agents for metal and metal oxide nanoparticles. These groups can bind to the nanoparticle surface, preventing aggregation and providing stability in solution.

Furthermore, the thiophene ring itself and the other functional groups provide a platform for attaching other molecules to the nanoparticle surface. For example, thiophene-functionalized nanoparticles can be used in drug delivery systems or for bio-imaging. researchgate.net The ability to load thiophene derivatives into albumin nanoparticles has been explored as a strategy to overcome poor solubility and enhance delivery to tumor cells. nih.gov The multiple reactive sites on this compound could be used to attach targeting ligands or therapeutic agents to a nanoparticle, creating a multifunctional nanodevice.

Potential in Sensor and Optoelectronic Material Development (Based on Electronic Properties)

The electronic properties of this compound, stemming from its highly substituted thiophene ring, suggest its potential for applications in the development of advanced sensors and optoelectronic materials. Thiophene-based compounds are well-known for their utility in organic electronics, and the specific functional groups on this molecule are expected to modulate its electronic behavior in advantageous ways. acs.org

The presence of both an electron-donating amino group and electron-withdrawing cyano and carboxyl groups on the thiophene ring creates a "push-pull" electronic structure. This configuration can significantly lower the band gap of the molecule, leading to absorption and emission of light at longer wavelengths. beilstein-journals.org This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The cyano group, in particular, is known to enhance photoluminescence and electroluminescence in thiophene derivatives, which could lead to more efficient light-emitting devices. researchgate.net

The amino group can also serve as a binding site for analytes, making the compound a candidate for chemosensors. The binding of a target molecule to the amino group could perturb the electronic structure of the thiophene ring, resulting in a detectable change in its optical or electronic properties, such as a shift in its fluorescence spectrum or a change in its conductivity. The carboxylic acid groups could further enhance selectivity by interacting with specific analytes through hydrogen bonding.

For optoelectronic applications, the ability of substituted thiophenes to form ordered structures is critical for efficient charge transport. As discussed in the context of crystal engineering, the functional groups on this compound can promote self-assembly into well-defined architectures. This ordered packing can facilitate the movement of charge carriers (electrons and holes) through the material, which is essential for devices like organic field-effect transistors (OFETs) and solar cells. The introduction of cyano groups has been shown to increase dispersion interactions and favor the parallel π-stacking of molecules, a key factor for achieving efficient charge transport.

Table 2: Predicted Electronic Properties and Potential Applications

| Property | Influencing Functional Groups | Potential Application |

| "Push-Pull" System | Amino (Donor), Cyano/Carboxyl (Acceptor) | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

| Tunable Band Gap | Amino, Cyano, Carboxyl Groups | Optoelectronic Devices, Colorimetric Sensors |

| Enhanced Luminescence | Cyano Group | Light-Emitting Diodes (LEDs) |

| Analyte Binding Sites | Amino, Carboxyl Groups | Chemosensors |

| Charge Transport | Thiophene Ring, π-stacking promoted by Cyano group | Organic Field-Effect Transistors (OFETs), Organic Solar Cells |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes for the Chemical Compound

The industrial synthesis of substituted thiophenes, including precursors to 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid, often involves multi-step processes that may utilize harsh reagents and generate considerable waste. google.com A primary future objective is the development of synthetic methodologies aligned with the principles of green chemistry.

| Sustainable Synthetic Strategy | Key Advantages | Primary Research Focus |

| Multicomponent Reactions (MCRs) | One-pot synthesis, reduced waste, high atom economy. | Design of novel, recyclable catalysts and expansion of substrate scope. |

| Metal-Free Approaches | Avoids metal toxicity and contamination, environmentally benign. | Discovery of new reaction pathways using organocatalysts or elemental sulfur. nih.gov |

| Alternative Energy Sources | Reduced reaction times, improved energy efficiency, potentially higher yields. | Optimization of microwave and ultrasound parameters for scale-up. |

Advanced Spectroscopic Characterization Techniques for In Situ Reaction Monitoring

While standard spectroscopic techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry are routinely used to confirm the structure of synthesized thiophene (B33073) derivatives eurjchem.comresearchgate.net, a significant future avenue lies in their application for real-time, in situ reaction monitoring. Understanding the kinetics and mechanism of the formation of this compound is essential for optimizing reaction conditions and maximizing yield and purity.

Implementing Process Analytical Technology (PAT) by integrating spectroscopic probes (e.g., FT-IR, Raman, or UV-Vis) directly into the reaction vessel can provide continuous data on the concentration of reactants, intermediates, and products. This allows for precise control over the reaction process. Future work should focus on developing robust probes that can withstand the specific reaction conditions and employing chemometric analysis to deconvolute the complex spectral data. This approach would facilitate a deeper understanding of the reaction mechanism and enable the development of more efficient and reproducible synthetic protocols.

| Spectroscopic Technique | Potential for In Situ Monitoring | Future Research Direction |

| FT-IR/Raman Spectroscopy | Real-time tracking of functional group transformations. | Development of fiber-optic probes resistant to corrosive reagents and high temperatures. |

| UV-Vis Spectroscopy | Monitoring the formation of conjugated chromophoric systems. | Application in combination with theoretical calculations (TD-DFT) for species identification. jchps.com |

| NMR Spectroscopy | Detailed mechanistic insights and quantification of all species. | Exploration of benchtop and flow-NMR systems for online reaction analysis. |

Integration of Machine Learning and AI in Computational Design and Prediction of Derivatives

The structural complexity of this compound offers a scaffold for creating a vast library of derivatives with potentially enhanced properties for various applications. Machine learning (ML) and artificial intelligence (AI) are powerful tools to navigate this extensive chemical space efficiently. nih.gov

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling (QSAR) | Uses existing data to build models that predict the properties of new molecules. nih.gov | Accelerates the screening of virtual libraries to identify high-potential synthetic targets. |

| Generative AI | Algorithms that learn chemical patterns to propose novel molecular structures. | Enables de novo design of innovative derivatives with tailored functionalities. |

| Automated Discovery Platforms | Integrates AI for design, robotics for synthesis, and high-throughput screening for testing. | Creates an autonomous, closed-loop cycle for accelerated materials and drug discovery. |

Exploration of Self-Assembly and Supramolecular Architectures Based on the Compound

The multiple functional groups on the this compound molecule provide numerous sites for non-covalent interactions, particularly hydrogen bonding. This makes the compound an excellent candidate for building block in supramolecular chemistry and self-assembly.

Future research should investigate the self-assembly behavior of this molecule under various conditions (e.g., different solvents, pH, and temperatures). It is plausible that this compound could self-assemble into well-defined nanostructures such as nanofibers, nanotubes, or gels. frontiersin.org The resulting supramolecular materials could possess interesting optical or electronic properties derived from the ordered arrangement of the π-conjugated thiophene cores. frontiersin.org A particularly exciting direction is the use of this molecule as a building block for creating highly ordered, porous structures like Covalent Organic Frameworks (COFs), which have shown promise in areas like photocatalysis and conductivity. mdpi.com

Application as a Ligand in Coordination Chemistry and Catalysis

The presence of sulfur, nitrogen, and oxygen atoms provides multiple coordination sites, making this compound a versatile ligand for a wide range of metal ions. researchgate.net The exploration of its coordination chemistry is a promising and largely untapped field of research.

Future studies should focus on synthesizing and characterizing coordination complexes and polymers involving this ligand. The resulting metal-organic frameworks (MOFs) could exhibit high porosity and stability, making them suitable for applications in gas storage and separation. Furthermore, the coordination of transition metals to this ligand could yield catalytically active species. acs.org The electronic properties of the metal center can be fine-tuned by the thiophene-based ligand, potentially leading to novel catalysts for important organic transformations. mdpi.com The development of both homogeneous and heterogeneous catalysts from this compound could offer new solutions for efficient and selective chemical synthesis. acs.orgmdpi.com

| Application Area | Research Focus | Potential Outcome |

| Coordination Polymers/MOFs | Synthesis with various metal ions (lanthanides, transition metals). | Porous materials for gas storage, separation, or sensing. |

| Homogeneous Catalysis | Formation of discrete metal complexes and testing their catalytic activity. acs.org | Novel catalysts for cross-coupling, polymerization, or oxidation reactions. |

| Heterogeneous Catalysis | Immobilization of complexes on solid supports or use of MOFs as catalysts. mdpi.com | Recyclable and robust catalytic systems for sustainable chemical processes. |

Q & A

Q. What are the recommended synthetic routes for 5-amino-2-carboxy-4-cyano-3-thiopheneacetic acid, and how do reaction conditions influence yield?

Methodological Answer:

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) to detect impurities from incomplete cyano or carboxylate reactions.

- Structural Confirmation :

- NMR : <sup>1</sup>H NMR for thiophene ring protons (δ 6.5–7.5 ppm) and carboxylic acid protons (δ 10–12 ppm).

- IR : Peaks at ~2200 cm<sup>−1</sup> (C≡N stretch) and ~1700 cm<sup>−1</sup> (C=O from carboxylic acid) .

3. Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns.

Advanced Research Questions